molecular formula C12H10N4O B13822717 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol CAS No. 344359-60-0

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol

Cat. No.: B13822717
CAS No.: 344359-60-0
M. Wt: 226.23 g/mol
InChI Key: NZFYCADMFUFESM-UHFFFAOYSA-N
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Description

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core with an amino group at the 4-position and a phenol group at the 3-position.

Preparation Methods

The synthesis of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position .

Chemical Reactions Analysis

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol involves its interaction with protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. The compound’s ability to inhibit kinases makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

CAS No.

344359-60-0

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol

InChI

InChI=1S/C12H10N4O/c13-11-10-9(5-14-12(10)16-6-15-11)7-2-1-3-8(17)4-7/h1-6,17H,(H3,13,14,15,16)

InChI Key

NZFYCADMFUFESM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CNC3=NC=NC(=C23)N

Origin of Product

United States

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